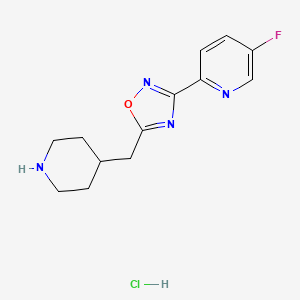

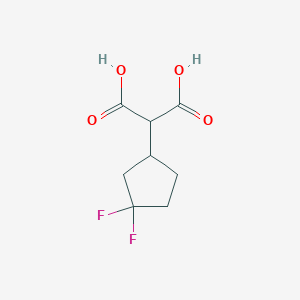

2-(3,3-Difluorocyclopentyl)malonic acid

Übersicht

Beschreibung

2-(3,3-Difluorocyclopentyl)malonic acid is an organic compound with the molecular formula C8H10F2O4 . It is used for research purposes.

Molecular Structure Analysis

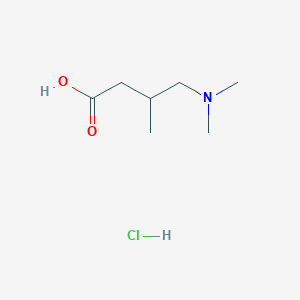

The molecular structure of this compound consists of a cyclopentyl ring with two fluorine atoms attached to one of the carbon atoms. The cyclopentyl ring is attached to a malonic acid moiety .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, malonic acid derivatives are often involved in condensation reactions such as the Knoevenagel condensation .Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-(3,3-Difluorocyclopentyl)malonic acid is the tripartite ATP-independent periplasmic (TRAP) malonic acid transporter (MatPQM) . This transporter is involved in the uptake of malonic acid, a key component in various biochemical pathways .

Mode of Action

The compound interacts with its target, the MatPQM transporter, by binding to it. This interaction enhances the transporter’s efficiency, thereby improving the uptake of malonic acid . The increased uptake activity of MatPQM is attributed to the improved binding affinity of the transporter to the ligand .

Biochemical Pathways

The enhanced uptake of malonic acid by the MatPQM transporter affects the malonic acid assimilation pathway . This pathway enables the biosynthesis of 3-Hydroxypropionate (3-HP) from malonate . The compound, therefore, plays a crucial role in the microbial biosynthesis of malonyl-CoA-derived valuable compounds .

Pharmacokinetics

The compound’s impact on the bioavailability of malonic acid is evident in its ability to enhance the efficiency of the matpqm transporter .

Result of Action

The result of the compound’s action is an increased production of 3-Hydroxypropionate (3-HP) from malonate . This is achieved through the enhanced uptake activity of the MatPQM transporter, which is considered rate-limiting in malonate utilization .

Action Environment

The action of this compound is influenced by the environmental conditions within the microbial cell. The efficiency of the MatPQM transporter, and consequently the uptake of malonic acid, can be affected by various factors within the cellular environment . .

Biochemische Analyse

Biochemical Properties

2-(3,3-Difluorocyclopentyl)malonic acid plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with malonyl-CoA synthetase, an enzyme that catalyzes the conversion of malonic acid to malonyl-CoA, a crucial intermediate in fatty acid biosynthesis . The fluorinated derivative, this compound, may exhibit altered binding affinity and catalytic efficiency with this enzyme due to the presence of fluorine atoms, which can influence the electronic properties of the molecule.

Cellular Effects

This compound can affect various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, malonic acid derivatives are known to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle . The inhibition of this enzyme by this compound can lead to alterations in cellular energy metabolism and the accumulation of upstream metabolites, which can impact cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules. The compound can bind to the active site of enzymes such as succinate dehydrogenase, leading to enzyme inhibition . This binding interaction is facilitated by the structural similarity of this compound to the natural substrate of the enzyme. Additionally, the presence of fluorine atoms can enhance the binding affinity through electronic effects, resulting in more potent inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that malonic acid derivatives can undergo thermal decomposition, leading to the formation of acetic acid and carbon dioxide . The long-term effects of this compound on cellular function can be observed in both in vitro and in vivo studies, where prolonged exposure may result in sustained enzyme inhibition and metabolic alterations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, toxic or adverse effects can be observed, including disruptions in cellular energy metabolism and potential organ damage . The threshold effects and dose-response relationships are critical for understanding the safety and efficacy of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid biosynthesis and the TCA cycle. The compound can be converted to malonyl-CoA by malonyl-CoA synthetase, which is then utilized in the elongation of fatty acids . Additionally, the inhibition of succinate dehydrogenase by this compound can affect the flux of metabolites through the TCA cycle, leading to changes in cellular energy production and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can impact its biochemical activity and effectiveness in targeting specific metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound may be directed to specific organelles such as mitochondria, where it can exert its effects on metabolic enzymes . The localization of this compound within subcellular compartments can influence its activity and interactions with biomolecules, ultimately affecting cellular function.

Eigenschaften

IUPAC Name |

2-(3,3-difluorocyclopentyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O4/c9-8(10)2-1-4(3-8)5(6(11)12)7(13)14/h4-5H,1-3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKPHQICHQZSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(C(=O)O)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242405 | |

| Record name | Propanedioic acid, 2-(3,3-difluorocyclopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2097936-70-2 | |

| Record name | Propanedioic acid, 2-(3,3-difluorocyclopentyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097936-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 2-(3,3-difluorocyclopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{3-[(2-Chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B1654004.png)

![4-(Piperidin-1-yl)-3-[2-(trifluoromethoxy)benzenesulfonamido]benzamide](/img/structure/B1654005.png)

![4-(Ethanesulfonyl)-1-[(6-methoxynaphthalen-2-yl)methyl]piperidine](/img/structure/B1654010.png)

![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride](/img/structure/B1654011.png)

![tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1654014.png)

![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetonitrile](/img/structure/B1654019.png)